1-Bromo-4-chloro-2-fluorobenzene
Overview
Description
Mechanism of Action
Target of Action
This compound primarily targets the estrogen receptor 1 (ER α) . This receptor plays a crucial role in the regulation of gene expression and is involved in the growth and development of certain cancers, particularly breast cancer .
Mode of Action
The compound interacts with its target, the estrogen receptor 1, by controlling the potency of its degradation . This interaction results in a decrease in the concentration of the estrogen receptor 1, thereby potentially inhibiting the growth of cancer cells .
Biochemical Pathways
This compound affects the estrogen signaling pathway . By degrading the estrogen receptor 1, it disrupts the normal functioning of this pathway, which can lead to the inhibition of cancer cell growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the degradation of the estrogen receptor 1 . This degradation can potentially inhibit the growth of cancer cells, particularly those of breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-fluorobenzene can be synthesized through various methods. One common method involves the electrophilic aromatic substitution of benzene derivatives. For example, starting from 4-chloro-2-fluoroaniline , the compound can be synthesized via diazotization followed by a Sandmeyer reaction .
Industrial Production Methods: In industrial settings, the compound is often produced through multi-step synthesis involving halogen exchange reactions. The process typically includes the bromination of 4-chloro-2-fluorobenzene under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki coupling reactions with 2-cyanoarylboronic esters to form biphenyl derivatives.
Electrophilic Aromatic Substitution: The compound can undergo further halogenation or nitration reactions.
Common Reagents and Conditions:
Suzuki Coupling: Typically involves palladium catalysts and base in an organic solvent.
Electrophilic Aromatic Substitution: Requires strong electrophiles like bromine cation and a Lewis acid catalyst .
Major Products:
Biphenyl Derivatives: Formed from Suzuki coupling reactions.
Substituted Benzenes: Resulting from electrophilic aromatic substitution.
Scientific Research Applications
1-Bromo-4-chloro-2-fluorobenzene is used in various scientific research applications:
Comparison with Similar Compounds
Uniqueness: 1-Bromo-4-chloro-2-fluorobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other halogenated benzenes. Its ability to undergo selective Suzuki coupling and electrophilic aromatic substitution makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-4-chloro-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-5-2-1-4(8)3-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNVMCMDWZNTEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173743 | |
Record name | 1-Bromo-4-chloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1996-29-8 | |
Record name | 1-Bromo-4-chloro-2-fluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001996298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-4-chloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BROMO-4-CHLORO-2-FLUORO BENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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